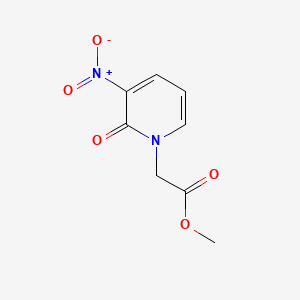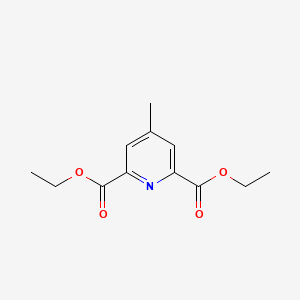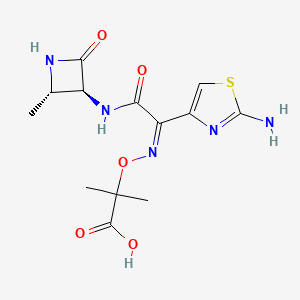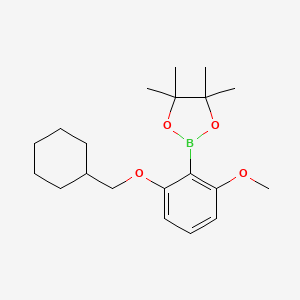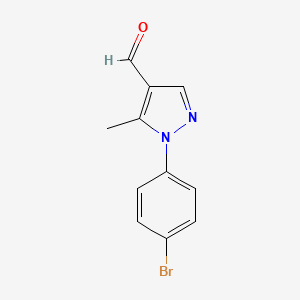![molecular formula C14H23NO4 B598390 8-tert-Butyl-3-methyl-8-azabicyclo[3.2.1]octan-3,8-dicarbonsäure CAS No. 1204809-88-0](/img/structure/B598390.png)
8-tert-Butyl-3-methyl-8-azabicyclo[3.2.1]octan-3,8-dicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids . This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Vorbereitungsmethoden
The preparation of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process to achieve the desired stereochemical control .
Analyse Chemischer Reaktionen
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Wirkmechanismus
The mechanism of action of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER can be compared with other similar compounds, such as:
- 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-exo)
- 3α-Acetoxytropane
- Cocaethylene These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER lies in its specific structural features and reactivity, which make it valuable in various scientific and industrial contexts .
Eigenschaften
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTFGOVMCGIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)
![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)
